![molecular formula C16H18BrNO2S B14757524 N-[3-Bromopropyl]-p-toluenesulfonanilide CAS No. 737-14-4](/img/structure/B14757524.png)
N-[3-Bromopropyl]-p-toluenesulfonanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Bromopropyl]-p-toluenesulfonanilide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the sulfonanilide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromopropyl]-p-toluenesulfonanilide typically involves the reaction of p-toluenesulfonanilide with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Bromopropyl]-p-toluenesulfonanilide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and sulfonate esters.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
N-[3-Bromopropyl]-p-toluenesulfonanilide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of N-[3-Bromopropyl]-p-toluenesulfonanilide involves the formation of covalent bonds with nucleophilic sites in target molecules. The bromopropyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromoethyl)-p-toluenesulfonanilide
- N-(4-Bromobutyl)-p-toluenesulfonanilide
- N-(3-Bromopropyl)phthalimide
Uniqueness
N-[3-Bromopropyl]-p-toluenesulfonanilide is unique due to its specific bromopropyl group, which provides distinct reactivity compared to other similar compounds
Propriétés
Numéro CAS |
737-14-4 |
|---|---|
Formule moléculaire |
C16H18BrNO2S |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
N-(3-bromopropyl)-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-14-8-10-16(11-9-14)21(19,20)18(13-5-12-17)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
Clé InChI |
MPNVXJNVUADUDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
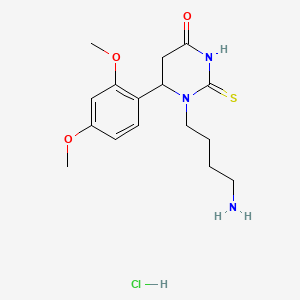
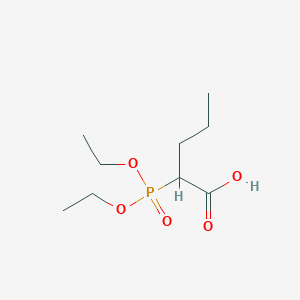
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
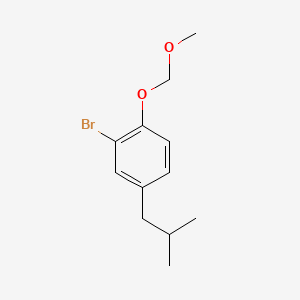

![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
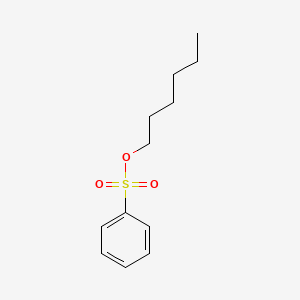
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
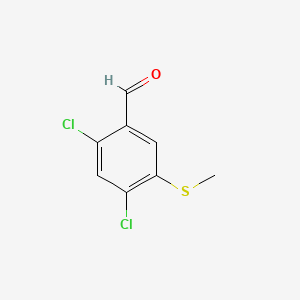
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)

